

In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Formylphenyl)picolinic acid

Cat. No.: B567804

[Get Quote](#)

CAS Number: 1261972-92-2

This technical guide provides a comprehensive overview of **3-(4-Formylphenyl)picolinic acid**, a biaryl compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and safety information, presented in a format tailored for laboratory professionals.

Chemical and Physical Properties

3-(4-Formylphenyl)picolinic acid is a molecule combining a picolinic acid moiety with a formyl-substituted phenyl ring. This structure offers multiple points for chemical modification, making it a versatile building block in organic synthesis.^{[1][2]} While comprehensive experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.

Property	Value	Source
CAS Number	1261972-92-2	[1] [2]
Molecular Formula	C ₁₃ H ₉ NO ₃	[1] [2]
Molecular Weight	227.22 g/mol	[2]

Note: Specific experimental values for properties such as melting point, boiling point, and solubility are not readily available in published literature.

Synthesis and Experimental Protocols

The synthesis of **3-(4-Formylphenyl)picolinic acid** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal approach for constructing the biaryl scaffold of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a halogenated picolinic acid derivative with 4-formylphenylboronic acid.

Reactants:

- 3-Bromopicolinic acid or its ester derivative
- 4-Formylphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of toluene and water, or dioxane)

General Experimental Protocol:

- Reaction Setup: To a reaction vessel, add the 3-halopicolinic acid derivative, 4-formylphenylboronic acid, a suitable base, and the solvent.
- Degassing: The mixture should be thoroughly degassed by bubbling with an inert gas, such as argon or nitrogen, for a period of 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Reaction Conditions: Heat the mixture to reflux (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. If an ester was used, the initial work-up would involve extraction with an organic solvent. Subsequent hydrolysis of the ester group, typically using a base like sodium hydroxide followed by acidification, will yield the desired carboxylic acid.
- **Purification:** The crude product can be purified by techniques such as recrystallization or column chromatography to obtain pure **3-(4-Formylphenyl)picolinic acid**.

*General workflow for the synthesis of **3-(4-Formylphenyl)picolinic acid**.*

Analytical Characterization

While specific spectra for **3-(4-Formylphenyl)picolinic acid** are not publicly available, the expected analytical data would include:

- **¹H NMR:** Signals corresponding to the protons on both the pyridine and phenyl rings, as well as the aldehyde and carboxylic acid protons.
- **¹³C NMR:** Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid.
- **IR Spectroscopy:** Characteristic absorption bands for the C=O stretching of the aldehyde and carboxylic acid, as well as C-H and C=C/C=N stretching of the aromatic rings.
- **Mass Spectrometry:** A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Specific safety data for **3-(4-Formylphenyl)picolinic acid** is not available. However, based on the safety data sheets of structurally related compounds such as picolinic acid and 3-(4-Formylphenyl)propionic acid, the following precautions should be taken:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.[\[3\]](#)[\[4\]](#)

- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area.[3] Wash hands and any exposed skin thoroughly after handling.[3]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

In case of exposure, follow standard first-aid measures:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
- Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Biological Activity

There is currently no published research detailing the specific biological activity or signaling pathways associated with **3-(4-Formylphenyl)picolinic acid**. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, including acting as chelating agents for various metal ions. The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.

Biological Activity Status

No specific biological activity or signaling pathway data is currently available for 3-(4-Formylphenyl)picolinic acid.

Potential Areas of Investigation

Screening for:

- Anticancer activity
- Antimicrobial properties
 - Enzyme inhibition
 - Metal chelation effects

[Click to download full resolution via product page](#)

Current status of biological activity information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 3-(4-Formylphenyl)picolinic acid, CAS No. 1261972-92-2 - iChemical [ichemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567804#3-4-formylphenyl-picolinic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com